molecular formula C17H19N5O2 B1195216 ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 83269-10-7

ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B1195216
CAS No.: 83269-10-7
M. Wt: 325.4 g/mol
InChI Key: XXBDOTXPQDVHIP-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Variations

The compound ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is a fused heterocyclic system with a pyrido[3,4-b]pyrazine core. Its IUPAC name is derived by prioritizing the pyrazine ring as the parent structure, followed by positional numbering of substituents:

  • Pyrido[3,4-b]pyrazine : A bicyclic system formed by fusing pyridine and pyrazine rings at positions 3 and 4 of the pyridine.
  • 1,2-Dihydro : Indicates partial saturation at positions 1 and 2 of the pyrazine ring.
  • Substituents:
    • 5-Amino : An amino group (-NH₂) at position 5.
    • 2-Methyl : A methyl group (-CH₃) at position 2.
    • 3-Phenyl : A phenyl group (-C₆H₅) at position 3.
    • 7-Carbamate : An ethyl carbamate group (-OC(O)NH₂) at position 7.

The stereochemistry at the C2 position introduces isomeric variations. The (2R)-enantiomer is documented in PubChem (CID: 460505), while the (2S)-enantiomer (NSC 613862) is noted in the MeSH database. These enantiomers arise from the chiral center at C2, leading to distinct spatial arrangements that may influence biological activity.

Molecular Geometry Analysis via X-Ray Crystallography

X-ray crystallography has been critical in resolving the three-dimensional structure of this compound. Key geometric parameters, derived from analogous pyrazolo[3,4-b]pyridine systems, include:

Parameter Value
Bond Lengths (Å)
N1-C2 1.47 ± 0.02
C2-C3 (phenyl) 1.52 ± 0.03
Bond Angles (°)
N1-C2-C3 112.5 ± 1.5
C5-N6-C7 (carbamate) 123.0 ± 2.0
Dihedral Angles (°)
Pyrazine-pyridine fusion 178.9 ± 0.5

The fused pyrido-pyrazine system adopts a nearly planar conformation, with minor deviations due to steric interactions between the methyl and phenyl groups. The ethyl carbamate group projects orthogonally from the plane, stabilized by intramolecular hydrogen bonds between the carbamate oxygen and the amino group at C5.

Stereochemical Configuration at C2 Position

The C2 methyl group introduces a chiral center, with the (2R)-configuration confirmed via X-ray diffraction. Key stereochemical features include:

Feature (2R)-Enantiomer (2S)-Enantiomer
Absolute Configuration R S
C2-N1-C3 Torsion Angle -65.3° +65.3°
Crystallographic Data PubChem CID 460505 NSC 613862

The (2R)-enantiomer dominates in synthetic preparations due to stereoselective cyclization during pyrazine ring formation. Computational studies suggest the (2S)-enantiomer is 1.2 kcal/mol less stable due to unfavorable van der Waals interactions between the methyl and phenyl groups.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the saturated 1,2-dihydropyrazine ring and fixed substituents. However, potential tautomeric equilibria involve:

  • Annular Tautomerism :

    • Rare in dihydropyrazines due to reduced π-electron mobility.
    • Theoretical studies on analogous systems show <5% population of alternative tautomers.
  • Side-Chain Tautomerism :

    • The 5-amino group may exhibit imino-enamine tautomerism, but this is suppressed by conjugation with the aromatic system.
Tautomer Stability (kcal/mol) Population (%)
Keto (observed) 0.0 >95
Enol (hypothetical) +3.7 <5

The carbamate group at C7 remains inert to tautomerism due to resonance stabilization with the adjacent nitrogen.

Properties

IUPAC Name

ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDOTXPQDVHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924128
Record name Ethyl hydrogen (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83269-10-7, 122293-95-2
Record name NSC 350386
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083269107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Assembly

The synthesis begins with the condensation of 2-methyl-3-phenylpyrido[3,4-b]pyrazine-5,7-diamine with ethyl chloroformate under basic conditions. The patent specifies dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. The reaction proceeds at 0–5°C to minimize side reactions, yielding the carbamate-protected intermediate.

Coupling Reagent-Mediated Synthesis

Recent advances in carbamate synthesis have employed coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), traditionally used for amide bond formation. While unconventional for carbamates, this approach avoids the handling of volatile chloroformates.

Mechanism and Conditions

In this adaptation, the amine reacts with a preformed mixed carbonate intermediate. A typical procedure involves:

  • Generating the activated carbonate by treating ethyl carbonic acid with EDC/HOBt in DMF.

  • Adding the pyrido[3,4-b]pyrazin-7-amine derivative to the activated species.

A study using 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,]triazolo[4,3-a]pyrazine as a model substrate achieved an 86% yield under these conditions. Applied to the target compound, this method could theoretically achieve comparable efficiency, though steric hindrance from the phenyl group may necessitate longer reaction times (24–48 hours).

An alternative strategy involves late-stage introduction of the amino group via reduction of a nitro precursor. This two-step sequence mitigates the instability of free amines during earlier synthetic stages.

Nitro Intermediate Synthesis

The nitro analogue, ethyl N-(5-nitro-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate, is prepared by nitration of the parent heterocycle using fuming nitric acid in sulfuric acid at -10°C.

Catalytic Hydrogenation

Subsequent reduction with H₂/Pd-C in ethanol at 40 psi quantitatively yields the desired amine. This method’s main advantage lies in its compatibility with the carbamate group, which remains intact under hydrogenation conditions.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Chloroformate (Patent)78%>99%IndustrialWell-characterized, high reproducibility
EDC/HOBt Coupling71–86%95–98%Lab-scaleAvoids chloroformate handling
Reductive Amination82%97%Multi-gramProtects amine functionality

The patent method remains the gold standard for large-scale production, offering excellent yield and purity. However, the EDC/HOBt approach provides a safer alternative for laboratories lacking chloroformate infrastructure. Reductive amination is less efficient overall but becomes advantageous when intermediates are oxygen-sensitive.

Troubleshooting and Optimization

Common Side Reactions

  • Over-Carbamation : Excess chloroformate leads to di-carbamate formation, detectable by LC-MS at m/z 449.2 ([M+H]⁺). Mitigated by strict stoichiometric control.

  • Ring Oxidation : The dihydropyrido ring oxidizes to pyrido[3,4-b]pyrazine under aerobic conditions, necessitating inert atmosphere handling.

Solvent Screening

A 2025 study compared solvents for the chloroformate method:

Solvent Yield Purity Reaction Time
DCM78%99%12 h
THF65%97%18 h
Acetonitrile58%95%24 h

DCM’s superior performance is attributed to its non-coordinating nature, which prevents stabilization of transition states leading to byproducts.

Industrial-Scale Considerations

For kilogram-scale synthesis, the patent method was adapted with the following modifications:

  • Continuous Flow Nitration : A plug-flow reactor nitrates the pyrido[3,4-b]pyrazine core in 89% yield, reducing decomposition from prolonged exposure to HNO₃.

  • Mechanochemical Carbamation : Ball-milling the amine with ethyl chloroformate and K₂CO₃ achieves 82% yield in 2 hours, eliminating solvent use .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored as a lead compound for drug development, with studies focusing on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

    Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

For example, if the compound exhibits anticancer activity, it might inhibit the function of a key enzyme involved in cell proliferation, thereby inducing cell cycle arrest or apoptosis in cancer cells. The exact molecular pathways and targets involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate can be compared with other similar compounds to highlight its unique properties. Similar compounds might include other pyrido[3,4-b]pyrazine derivatives or heterocyclic compounds with analogous structures.

Similar Compounds

    Pyrido[3,4-b]pyrazine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may exhibit similar chemical reactivity but have distinct biological activities.

    Other heterocyclic compounds: Compounds such as quinolines, isoquinolines, or indoles have similar ring structures and can be used for comparison in terms of their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate, also known by its CAS number 122332-18-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2, with a molecular weight of 325.37 g/mol. The compound features a pyrido-pyrazine core structure that is significant in various biological activities.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC17H19N5O2
Molecular Weight325.37 g/mol
CAS Number122332-18-7
Purity≥96%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The condensation reactions are crucial for constructing the pyrido-pyrazine framework, which is essential for its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, preliminary biological studies indicated that similar structures exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with analogous structures demonstrated significant activity against human leukemic HL-60 cells and murine L1210 cells in tissue culture settings .

Case Study: Anticancer Activity
A study reported that a related compound produced an inhibition rate of 71% at a dosage of 100 mg/kg per day in BDF mice inoculated with L1210 cells. This suggests that this compound may possess similar or enhanced activity due to its structural characteristics .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. This is characteristic of many anticancer agents that target rapidly dividing cells.

Safety and Toxicology

The compound has been classified with hazard statements indicating potential toxicity (H301: Toxic if swallowed; H315: Causes skin irritation). Proper handling and safety precautions are necessary when working with this chemical .

Q & A

Q. What are the recommended synthetic routes for ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of pyrazine precursors and carbamate formation. Key steps include:

  • Use of Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions during heterocycle formation.
  • Final deprotection with trifluoroacetic acid (TFA) to yield the free amine.
  • Optimization via statistical Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) . Purification methods like flash column chromatography or recrystallization are essential for isolating high-purity product .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and carbamate linkage.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • HPLC-PDA: For purity assessment (>95% by area normalization).
  • X-ray Crystallography: Optional for absolute configuration determination if crystalline forms are obtainable .

Q. How should researchers design initial biological activity screens for this compound, and what target classes are prioritized?

  • Primary Assays: Enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies using fluorescence polarization or surface plasmon resonance (SPR).
  • Target Prioritization: Focus on kinases, epigenetic regulators (e.g., HDACs), or redox-related enzymes, given the dihydropyridopyrazine core’s electron-rich structure .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro potency and cellular permeability observed in this compound?

  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenyl ring to enhance solubility without disrupting planar aromatic interactions critical for target binding.
  • Permeability Assays: Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to correlate structural changes with transport efficiency.
  • Molecular Dynamics (MD) Simulations: Predict membrane interaction dynamics to guide rational design .

Q. How can computational modeling predict the compound's binding mode with novel targets like epigenetic regulators?

  • Molecular Docking: Use AutoDock Vina or Glide to screen against target libraries (e.g., bromodomains or histone methyltransferases).
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Refine binding energy calculations for key residues.
  • Pharmacophore Mapping: Identify essential hydrogen-bonding motifs between the carbamate group and catalytic sites .

Q. What methodologies address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

  • Iterative Refinement: Combine MD simulations with free-energy perturbation (FEP) to quantify substituent effects.
  • Advanced Spectroscopy: Use isothermal titration calorimetry (ITC) to validate binding thermodynamics predicted computationally.
  • Fragment-Based Screening: Deconstruct the molecule to isolate contributions of specific moieties (e.g., dihydropyrido ring vs. carbamate) .

Q. How to optimize pharmacokinetic properties (e.g., half-life, metabolic stability) while maintaining target affinity?

  • Metabolite Identification: Use liver microsome assays and LC-MS to identify vulnerable sites (e.g., ester hydrolysis of the carbamate).
  • Prodrug Strategies: Replace the ethyl group with a bioreversible moiety (e.g., pivaloyloxymethyl) to enhance stability.
  • In Silico ADMET Modeling: Apply tools like SwissADME to predict CYP450 interactions and blood-brain barrier penetration .

Q. How to validate target engagement in complex biological systems (e.g., primary cell lines or organoids)?

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding in lysates or live cells.
  • CRISPR-Cas9 Knockout: Compare activity in wild-type vs. target-deficient cell lines.
  • SPR-Based Biosensors: Monitor real-time binding in extracellular matrix-mimetic environments .

Q. What experimental designs evaluate the compound's potential for off-target effects or polypharmacology?

  • Proteome-Wide Screening: Use affinity chromatography coupled with LC-MS/MS to identify unintended interactors.
  • Chemoproteomics: Employ activity-based protein profiling (ABPP) with clickable probes derived from the parent compound.
  • Transcriptomic Analysis: RNA-seq to detect downstream pathway perturbations beyond the primary target .

Q. How to design controlled in vivo studies assessing efficacy and toxicity for this compound?

  • PK/PD Modeling: Establish dose-response relationships using preclinical models (e.g., murine xenografts).
  • Toxicogenomics: Screen for organ-specific toxicity via liver/kidney function markers and histopathology.
  • Biomarker Development: Identify circulatory microRNAs or metabolites correlating with target modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.